N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group. Sulfonamides are known for their use in some types of drugs, including antibiotics and diuretics.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) can also be used to analyze the crystal structures .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational tools . These properties include molecular weight, hydrogen bond acceptors and donors, and Lipinski’s rule of five, among others.Scientific Research Applications
Selective Cyclooxygenase-2 Inhibition : A study by Hashimoto et al. (2002) explored a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, investigating their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these compounds was found to preserve COX-2 potency and notably increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
DNA Binding and Anticancer Activity : Research conducted by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes highlighted the impact of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes showed varied interactions with DNA and demonstrated significant antiproliferative activity in yeast and human tumor cells, underscoring the potential of sulfonamide derivatives in developing anticancer treatments (González-Álvarez et al., 2013).
Enhanced Enantioselective Fluorination : A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), was disclosed by Yasui et al. (2011) as a sterically demanding analogue of a popular fluorinating agent. NFBSI was shown to improve the enantioselectivity of products in fluorination reactions, which is crucial for the synthesis of enantiomerically pure compounds used in pharmaceuticals and fine chemicals (Yasui et al., 2011).
Potential in Dementia Treatment : The structural investigation of AND-1184, chemically known as N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide (MBS), and its hydrochloride form (MBSHCl) by Pawlak et al. (2021), identified it as a potential Active Pharmaceutical Ingredient (API) for treating dementia. The detailed structural characterization through single-crystal X-ray and solid-state NMR studies provided insights into the molecular configuration and dynamics, crucial for understanding the drug's mechanism of action (Pawlak et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S/c1-11-7-13(18)4-6-16(11)25(21,22)19-9-17(2,20)12-3-5-14-15(8-12)24-10-23-14/h3-8,19-20H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJNYGGPKBZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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